methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H20ClN3O6S2 and its molecular weight is 485.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis and evaluation of biological activities of compounds with structural similarities to methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. For example, novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities, including organosulfur compounds, have shown efficacy and a strong correlation between insecticidal activities and physical properties, indicating potential as crop-protecting agents (H. Lim, Won Hyung Lee, S. Park, 2019). Additionally, the synthesis of novel bicyclic thiohydantoin compounds has been explored, with findings on acid dissociation constants and antimicrobial activity against various bacterial and mycobacterial strains (Yahya Nural, Muge Gemili, N. Seferoğlu, E. Şahin, Mahmut Ülger, H. Sarı, 2018).
Antioxidant and Antimicrobial Properties
Research on dihydropyridine (DHP) analogs, known for their calcium channel antagonist properties, has expanded into the synthesis and biological evaluation of derivatives with potential antioxidant and antimicrobial activities. Studies have shown moderate to high antioxidant, hemolytic, and cytotoxicity effects, further supported by in silico ADMET and molecular docking studies, suggesting their use in therapeutic applications (M. Saddala, Jangampalli Adi Pradeepkiran, 2019).
Molecular Docking and Synthesis of Anticancer Agents
The synthesis of novel heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their pyrazoline derivatives, has been explored with an emphasis on anticancer activity. These compounds have been evaluated against cancer cell lines, showing significant potential. Furthermore, in vitro antibacterial and antifungal activities have been documented, alongside inspiring results from molecular docking studies (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S2/c1-29-19(26)23-8-6-13-14(10-23)30-18(16(13)17(21)25)22-15(24)7-9-31(27,28)12-4-2-11(20)3-5-12/h2-5H,6-10H2,1H3,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFCWQZLQXFLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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